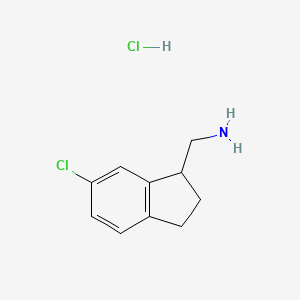
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It is also known by other names such as “6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride”, “1H-Inden-1-amine, 6-chloro-2,3-dihydro-, hydrochloride (1:1)”, and “6-chloro-2,3-dihydro-1H-inden-1-amine HCl” among others .
Molecular Structure Analysis
The InChI code for “(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride” isInChI=1S/C9H10ClN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H . The Canonical SMILES is C1CC2=C(C1N)C=C(C=C2)Cl.Cl . These codes provide a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
“(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride” has a molecular weight of 204.09 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 203.0268547 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique
Antibacterial Applications
The compound has been studied for its antibacterial properties . Derivatives of 2,3-dihydro-1H-inden-1-one, which share a similar structural motif, have shown potent antibacterial action against a range of bacteria, including Gram-positive and Gram-negative species . This suggests that (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride could be explored for developing new antibacterial agents.
Antifungal Applications
Similar to its antibacterial potential, this compound has also been associated with antifungal properties . Studies on related structures have demonstrated effectiveness against fungal agents like Aspergillus niger and Candida albicans , indicating the potential for this compound to be used in antifungal treatments .
Anticancer Research
Indole derivatives, which are structurally related to this compound, have been recognized for their anticancer activities . The presence of a halogen atom, such as chlorine, can significantly influence the medicinal properties, suggesting that (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride may have applications in cancer research and therapy .
Anti-Inflammatory Research
The indole scaffold is known for its anti-inflammatory properties . Given the structural similarities, there is a possibility that (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride could be utilized in the development of anti-inflammatory medications .
Antiviral Research
Indole derivatives have been reported to possess antiviral activities , including against influenza A and Coxsackie B4 virus. This suggests that (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride might be a candidate for antiviral drug development .
Antioxidant Properties
Compounds with an indole core are often associated with antioxidant properties . This characteristic is crucial in the prevention of oxidative stress-related diseases, and thus, the compound could be significant in antioxidant research .
Anti-Alzheimer’s Disease Research
Indole-containing compounds have shown promise in anti-Alzheimer’s disease activities. The potential neuroprotective effects of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride could be valuable in the context of Alzheimer’s research .
Synthesis of Biologically Active Molecules
This compound serves as a reactant for the synthesis of various biologically and pharmacologically active molecules . Its reactivity can be harnessed to create a wide array of compounds with potential therapeutic applications .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-3-7-1-2-8(6-12)10(7)5-9;/h3-5,8H,1-2,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGTJCZFGXIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

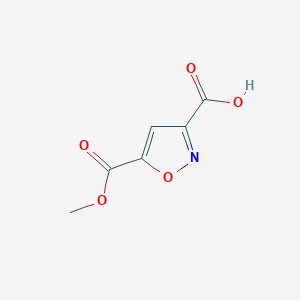
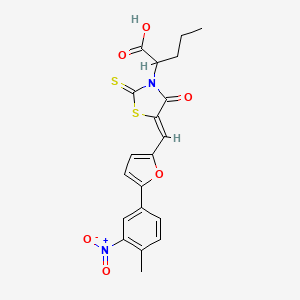
![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)



![1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione](/img/structure/B2866472.png)

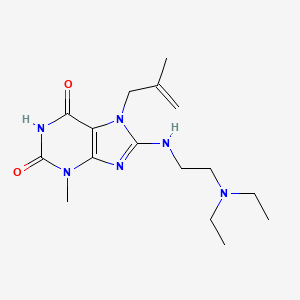
![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)
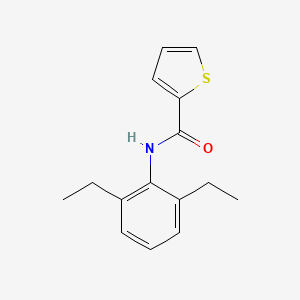
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2866480.png)
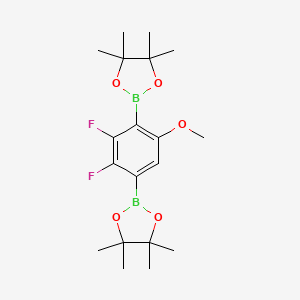
![2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2866484.png)